molecular formula C6H8F6S2 B2612141 Bis(3,3,3-trifluoropropyl) disulfide CAS No. 19756-81-1

Bis(3,3,3-trifluoropropyl) disulfide

Cat. No.: B2612141
CAS No.: 19756-81-1
M. Wt: 258.24
InChI Key: DWNJNIHVBVWOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3,3,3-trifluoropropyl) disulfide: is an organosulfur compound with the molecular formula C6H8F6S2. It is characterized by the presence of two trifluoropropyl groups attached to a disulfide bond. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3,3-trifluoropropyl) disulfide typically involves the reaction of 3,3,3-trifluoropropyl thiol with an oxidizing agent. One common method is the oxidation of 3,3,3-trifluoropropyl thiol using hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Bis(3,3,3-trifluoropropyl) disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to yield 3,3,3-trifluoropropyl thiol.

    Substitution: The trifluoropropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(3,3,3-trifluoropropyl) disulfide is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable for introducing trifluoropropyl groups into target molecules .

Biology and Medicine: In biological research, this compound is studied for its potential use in drug development. The trifluoropropyl groups can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry: In industrial applications, this compound is used as a cross-linking agent in the production of specialty polymers and elastomers. Its ability to form stable disulfide bonds makes it useful in materials science .

Mechanism of Action

The mechanism of action of Bis(3,3,3-trifluoropropyl) disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of target proteins and influence cellular pathways .

Comparison with Similar Compounds

  • Bis(3,3,3-trifluoropropyl) sulfide
  • Bis(3,3,3-trifluoropropyl) sulfone
  • 3,3,3-Trifluoropropyl thiol

Comparison: Bis(3,3,3-trifluoropropyl) disulfide is unique due to its disulfide bond, which imparts distinct redox properties compared to its analogs. For example, Bis(3,3,3-trifluoropropyl) sulfide lacks the disulfide bond and therefore does not participate in redox reactions to the same extent. Bis(3,3,3-trifluoropropyl) sulfone, on the other hand, has a sulfone group that imparts different chemical reactivity and stability .

Properties

IUPAC Name

1,1,1-trifluoro-3-(3,3,3-trifluoropropyldisulfanyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6S2/c7-5(8,9)1-3-13-14-4-2-6(10,11)12/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNJNIHVBVWOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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